molecular formula C19H27N3O3 B2758748 (4-cyclobutylpiperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone CAS No. 2034447-85-1

(4-cyclobutylpiperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2758748
CAS RN: 2034447-85-1
M. Wt: 345.443
InChI Key: IQOGXWMWYYYOMU-UHFFFAOYSA-N
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Description

The compound “(4-cyclobutylpiperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone” is a complex organic molecule. It is composed of a piperazine ring attached to a cyclobutyl group, a pyridine ring, and a tetrahydro-2H-pyran ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . The piperazine and pyridine rings are likely to contribute to the compound’s polarity, while the cyclobutyl and tetrahydro-2H-pyran rings may add steric bulk .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the pyridine ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would likely be influenced by the polarity of its functional groups, while its melting and boiling points would depend on the strength of its intermolecular forces .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It could potentially interact with biological targets through its piperazine, pyridine, and tetrahydro-2H-pyran rings .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the information available. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not clear from the information available. It could potentially be explored for use in various areas of organic synthesis or medicinal chemistry .

properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-7-20-18(14-15)25-17-5-12-24-13-6-17/h4,7,14,16-17H,1-3,5-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOGXWMWYYYOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-cyclobutylpiperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

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